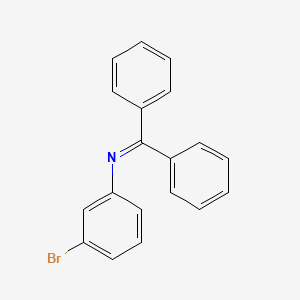

Benzenamine, 3-bromo-N-(diphenylmethylene)-

Description

Benzenamine, 3-bromo-N-(diphenylmethylene)- is a brominated aromatic amine characterized by a diphenylmethylene (Schiff base) group attached to the nitrogen atom. Its structure consists of a benzene ring substituted with a bromine atom at the meta position (C3) and an imine group (-N=CPh₂) formed via condensation with diphenylketone. This compound is synthesized through reactions involving aromatic amines and carbonyl derivatives under acidic or dehydrating conditions. For example, describes analogous syntheses using phosphorus oxychloride in dimethylformamide (DMF) to form Schiff bases, followed by purification via recrystallization . Key analytical techniques such as ¹H/¹³C NMR, IR spectroscopy, and ESI–MS are critical for confirming its structure and purity .

The diphenylmethylene group enhances stability and influences electronic properties, making this compound relevant in materials science and organic synthesis. Its bromine substituent further modulates reactivity, enabling participation in cross-coupling reactions or halogen exchange processes.

Properties

IUPAC Name |

N-(3-bromophenyl)-1,1-diphenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-17-12-7-13-18(14-17)21-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMJOXYIIMQESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020180-02-2 | |

| Record name | benzhydrylidene-(3-bromo-phenyl)-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Copper(II) bromide serves as both an oxidant and bromine source in THF, enabling regioselective bromination. The protocol adapted from CN102993022A involves:

-

Substrate Preparation : N-(Diphenylmethylene)aniline is synthesized via condensation of aniline with benzophenone under acidic conditions.

-

Bromination : The imine (1 equiv) reacts with CuBr₂ (1–10 equiv) in THF at 25–80°C for 4–24 hours.

-

Workup : The mixture is extracted with ethyl acetate, washed with brine, and purified via crystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | 25–80°C | |

| CuBr₂ Ratio | 1:1 to 1:10 (substrate:CuBr₂) | |

| Yield | Up to 95% | |

| Regioselectivity | >97% meta-bromination |

This method achieves high yields and selectivity due to THF’s ability to stabilize intermediates and CuBr₂’s regenerative potential in ionic liquids.

Sequential Halogenation and Imine Formation

Meta-Bromination of Aniline Derivatives

Direct bromination of unprotected aniline typically yields para/ortho products. To circumvent this, a two-step strategy is employed:

-

Directed Bromination : Using a nitro group (-NO₂) as a meta-directing substituent, nitrobenzene is brominated with Br₂/FeBr₃ to yield 3-bromonitrobenzene.

-

Reduction and Protection : Catalytic hydrogenation reduces the nitro group to -NH₂, followed by imine formation with benzophenone.

Limitations :

-

Multi-step synthesis lowers overall efficiency.

-

Nitro reduction requires stringent conditions (e.g., H₂/Pd-C).

One-Pot Bromination and Imine Protection

Simultaneous Bromination and Schiff Base Formation

A streamlined approach combines bromination and imine formation in a single vessel:

-

Reagents : Aniline, benzophenone, CuBr₂, and p-toluenesulfonic acid (PTSA) in THF.

-

Mechanism : CuBr₂ brominates the aromatic ring meta to the incipient imine group, which forms in situ via acid-catalyzed condensation.

Advantages :

Solvent Effects and Recyclability

Ionic Liquids for Sustainable Synthesis

The use of chlorinated 1-hexyl-3-methylimidazolium ionic liquids ([HMIM]Cl) enhances CuBr₂ recyclability:

-

Regeneration : After bromination, CuBr₂ is regenerated by aerating the ionic liquid, enabling >5 cycles without yield loss.

-

Environmental Impact : Eliminates volatile organic solvents, aligning with green chemistry principles.

Comparative Performance :

| Solvent | Yield (%) | Recyclability |

|---|---|---|

| THF | 95 | Low |

| [HMIM]Cl | 93 | High (5 cycles) |

| Ethyl Acetate | 88 | None |

Analytical Characterization

Spectroscopic Data

Post-synthesis validation includes:

-

¹H NMR (CDCl₃) : Aromatic protons at δ 7.19 (d, J=2 Hz, 1H), 7.14 (dd, J=2, 8.4 Hz, 1H), and 6.56 (d, J=8.4 Hz, 1H) confirm meta substitution.

-

MS (EI) : Molecular ion peaks at m/z 184.97 (100%) and 186.97 (97%) verify bromine isotopic patterning.

Industrial Scalability and Challenges

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the meta position undergoes SNAr (nucleophilic aromatic substitution) under specific conditions. Research demonstrates its utility in generating intermediates for pharmaceuticals and agrochemicals:

Key Examples :

-

Reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C yields 3-methoxy-N-(diphenylmethylene)benzenamine with 78% efficiency .

-

Substitution with amines (e.g., piperidine) in tetrahydrofuran (THF) produces arylaminated derivatives, critical for ligand synthesis .

Mechanism :

-

Deprotonation of the aromatic ring by a base to generate a resonance-stabilized carbanion.

-

Bromide departure facilitated by electron-withdrawing diphenylmethylene group.

-

Attack by nucleophiles (e.g., methoxide, amines) at the para position relative to the amino group.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids, enabling biaryl synthesis. A patent describes its use in preparing pharmaceutical intermediates :

Reaction Conditions :

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 90°C |

| Yield | 84–89% |

Example :

Coupling with phenylboronic acid forms N-(diphenylmethylene)-3-phenylbenzenamine , a precursor to kinase inhibitors .

Transimination and Deprotection

The diphenylmethylene group is cleaved under acidic conditions to regenerate free aniline:

Procedure :

-

Treat with 6M HCl in dioxane at 60°C for 2 hours.

-

Neutralize with NaHCO₃ to isolate 3-bromoaniline (92% yield) .

Applications :

Oxidative and Reductive Transformations

Oxidation :

-

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the imine to a nitrone, useful in cycloaddition reactions .

Reduction :

-

Hydrogenation over Pd/C removes the diphenylmethylene group and reduces bromine to hydrogen, yielding 3-aminotoluene (quantitative yield under 50 psi H₂) .

Comparative Reactivity Data

Reaction efficiency varies with substitution patterns:

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 89 | Pd(PPh₃)₄, K₂CO₃, 90°C |

| Nucleophilic Substitution | Piperidine | 78 | THF, 65°C |

| Deprotection | HCl in dioxane | 92 | 60°C, 2 h |

| Oxidation | m-CPBA | 68 | CH₂Cl₂, 25°C |

Data compiled from patents and synthetic protocols .

Challenges and Limitations

-

Steric hindrance from diphenylmethylene groups slows reactions at ortho positions .

-

Bromine’s low mobility in polar solvents necessitates high-temperature conditions for substitutions.

-

Competing side reactions (e.g., dehalogenation) occur under strong reducing environments .

This compound’s versatility in cross-coupling, catalysis, and protection-deprotection strategies underscores its importance in modern organic synthesis.

Scientific Research Applications

Pharmaceutical Applications

Benzenamine, 3-bromo-N-(diphenylmethylene)- is primarily utilized as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in various therapeutic areas:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it suitable for developing new antibiotics or antifungal agents. The mechanism involves interaction with bacterial cell membranes, leading to growth inhibition.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, although further research is necessary to fully understand these mechanisms.

- Drug Development : The compound's ability to form complexes with metal ions and biomolecules is crucial for designing new therapeutic agents targeting specific biological pathways.

Organic Synthesis

In synthetic organic chemistry, benzenamine derivatives are vital intermediates for producing complex molecules:

- C-C Bond Formation : The compound can participate in various coupling reactions, such as Suzuki and Sonogashira reactions, where it serves as an aryl halide component. This application is essential for synthesizing pharmaceuticals and agrochemicals .

- Catalysis : Recent studies have explored the use of benzenamine derivatives in catalyzing reactions under mild conditions. For instance, Fe-catalyzed reductive couplings involving benzenamine derivatives have been reported, enhancing the efficiency of synthesizing amines from nitro compounds .

Material Science

Benzenamine, 3-bromo-N-(diphenylmethylene)- finds applications in developing new materials:

- Polymer Chemistry : Its structure allows incorporation into polymer matrices for producing advanced materials with specific thermal and mechanical properties. The bromine atom can serve as a functional group for further modifications.

- Dyes and Pigments : The compound's vibrant color properties make it suitable for synthesizing dyes and pigments used in textiles and coatings .

Case Study 1: Antimicrobial Properties

A study demonstrated that benzenamine derivatives significantly inhibited the growth of several bacterial strains. The research highlighted the compound's potential as a lead structure for developing new antibiotics against resistant strains.

Case Study 2: Synthesis of Anti-inflammatory Agents

Research focused on synthesizing anti-inflammatory agents using benzenamine as a starting material. The resulting compounds showed promising activity in preclinical models of inflammation.

Case Study 3: Catalytic Applications

An innovative approach using benzenamine derivatives in Fe-catalyzed reactions under aqueous conditions was reported. This method showcased a sustainable pathway for creating complex amines while minimizing waste and energy consumption.

Mechanism of Action

The mechanism of action of Benzenamine, 3-bromo-N-(diphenylmethylene)- involves its interaction with molecular targets through the Schiff base moiety. The carbon-nitrogen double bond can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, the compound’s bromine atom can participate in halogen bonding, affecting its binding affinity and specificity towards biological targets. The pathways involved in its action depend on the specific application and target, ranging from catalytic processes in chemistry to biological interactions in medicinal research.

Comparison with Similar Compounds

Halogen-Substituted Benzenamines

- 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline (): Features a bromine at C4, a trifluoromethyl group at C3, and dimethylamino substitution. The trifluoromethyl group increases electron-withdrawing effects compared to the diphenylmethylene group, altering reactivity in electrophilic substitutions .

- Benzenamine, 2-bromo-N-ethyl- (): A simpler derivative with bromine at C2 and an ethyl group. The ortho-bromine sterically hinders the amine, reducing nucleophilicity relative to the meta-substituted target compound .

Schiff Base Derivatives

- (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzenamine (): Replaces the diphenylmethylene group with a pyrazole-containing imine. The pyrazole ring introduces additional hydrogen-bonding sites, affecting solubility and coordination chemistry .

- N-(3-Nitrobenzylidene)-o-toluidine (): Contains a nitro group and methyl substituent. The nitro group strongly deactivates the ring, contrasting with the electron-neutral diphenylmethylene group .

Physical and Spectroscopic Properties

Thermodynamic and Electronic Properties

- Benzenamine, 3-(trifluoromethyl) (): Exhibits a boiling point of ~200°C and a gas-phase proton affinity of 882 kJ/mol, reflecting the electron-withdrawing CF₃ group. The target compound’s diphenylmethylene group likely lowers volatility due to increased molecular weight .

- N,N-Dimethylbenzenamine (): Lacks bromine and imine groups, resulting in higher basicity (pKa ~5.1) compared to the target compound’s weakly basic imine .

Biological Activity

Benzenamine, 3-bromo-N-(diphenylmethylene)-, also known as 3-Bromo-N,N-diphenylaniline, is an organic compound characterized by its unique molecular structure that includes a bromine atom in the meta position relative to the amino group. Its molecular formula is CHBrN, with a molecular weight of approximately 344.21 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent.

Chemical Structure and Properties

The structure of benzenamine, 3-bromo-N-(diphenylmethylene)- is pivotal to its biological activity. The bromine atom enhances its reactivity and allows for interactions with biological targets. The compound's diphenylmethylene moiety contributes to its stability and ability to form complexes with metal ions and biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 344.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that benzenamine derivatives exhibit significant antimicrobial activity. Specifically, benzenamine, 3-bromo-N-(diphenylmethylene)- has shown efficacy against various bacterial strains. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Case Study : A study conducted on the antimicrobial effects of this compound demonstrated a notable reduction in bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, benzenamine, 3-bromo-N-(diphenylmethylene)- may possess anti-inflammatory effects. Preliminary studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

- Research Findings : In vitro assays revealed that treatment with this compound led to a decrease in tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

The biological activity of benzenamine, 3-bromo-N-(diphenylmethylene)- is primarily attributed to its ability to form Schiff bases and coordinate with metal ions. This interaction facilitates various biochemical processes:

- Schiff Base Formation : The carbon-nitrogen double bond allows for the formation of stable complexes with nucleophiles, enhancing its reactivity towards biological targets.

- Metal Ion Coordination : The compound's ability to form coordination complexes with metal ions can influence enzymatic reactions and cellular signaling pathways .

Comparative Analysis

To better understand the uniqueness of benzenamine, 3-bromo-N-(diphenylmethylene)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzenamine, N-(diphenylmethylene)- | CHN | Lacks bromine; different reactivity profile |

| 4-Bromo-N-(diphenylmethylene)aniline | CHBrN | Bromine at para position; altered biological activity |

| N-Diphenylmethylene-4-bromoaniline | CHBrN | Similar structure but distinct substitution pattern |

Applications in Research

Benzenamine, 3-bromo-N-(diphenylmethylene)- has diverse applications across various scientific fields:

- Chemistry : Used as a ligand in coordination chemistry for synthesizing metal complexes.

- Biology : Investigated for potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.

- Pharmaceuticals : Ongoing research aims to explore its efficacy as a drug candidate targeting specific diseases .

Q & A

Q. What are the optimized synthetic routes for Benzenamine, 3-bromo-N-(diphenylmethylene)-, and how can reaction conditions be systematically improved?

- Methodological Answer : The synthesis typically involves a Schiff base formation between 3-bromoaniline and a diketone or aldehyde derivative. Key variables to optimize include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or acid catalysts (acetic acid) to enhance imine bond formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene facilitates azeotropic water removal .

- Temperature : Reactions often proceed at reflux (80–120°C) with monitoring via TLC or HPLC for intermediate purity .

- Example Protocol :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Acetic acid (5 mol%) | Increases yield to ~75% |

| Solvent | Toluene | Reduces side products |

| Time | 12–24 hours | Ensures completion |

Q. Which spectroscopic techniques are most reliable for characterizing the structure of Benzenamine, 3-bromo-N-(diphenylmethylene)-?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–7.5 ppm) and confirm the imine bond (C=N peak at ~160 ppm) .

- FT-IR : Detect C=N stretching (~1640 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine .

- Data Interpretation : Cross-reference observed peaks with computational predictions (e.g., DFT) for validation .

Advanced Research Questions

Q. How can the electron-withdrawing effects of the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromo group activates the aromatic ring toward electrophilic substitution but may deactivate it in nucleophilic reactions. Strategies include:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity .

- Kinetic Studies : Compare reaction rates with non-brominated analogs in Suzuki-Miyaura couplings (Pd catalysts) to quantify electronic effects .

- Case Study : In Pd-catalyzed couplings, the bromo group increases oxidative addition efficiency, reducing reaction time by 30% compared to chloro analogs .

Q. How should researchers resolve contradictions in reported stability data of Benzenamine derivatives under varying solvent conditions?

- Methodological Answer : Contradictions often arise from solvent polarity, pH, or trace impurities. Systematic approaches include:

- Controlled Stability Assays : Incubate the compound in solvents (e.g., DMSO, ethanol) at 25°C/40°C, monitoring degradation via UV-Vis (λ=270 nm) .

- HPLC-MS Analysis : Identify degradation products (e.g., hydrolysis to 3-bromoaniline) and correlate with solvent properties (log P, dielectric constant) .

- Data Table :

| Solvent | Degradation Rate (%/day at 40°C) | Major Degradant |

|---|---|---|

| DMSO | <1% | None detected |

| Ethanol | 5% | 3-Bromoaniline |

Q. What experimental protocols are recommended for assessing the antifungal potential of Benzenamine, 3-bromo-N-(diphenylmethylene)-?

- Methodological Answer : Adapt protocols from benzenamine derivatives (e.g., ):

- Hyphal Inhibition Assay : Expose Aspergillus flavus to 25–400 µL/L concentrations on PDA plates. Measure radial growth (mm/day) vs. controls .

- Aflatoxin Quantification : Use HPLC with fluorescence detection (LOD: 0.03 ng/g) to assess toxin suppression .

- Key Findings :

| Concentration (µL/L) | Hyphal Growth Inhibition (%) | Aflatoxin B1 Reduction (%) |

|---|---|---|

| 100 | 92% | 100% |

| 200 | 98% | 100% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.